N-(3-(5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide
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Overview
Description
N-(3-(5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide is an intricate chemical compound that merges distinct structural elements to confer unique chemical properties. This compound is known for its application potential in various scientific research fields, including medicinal chemistry, pharmacology, and materials science.
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolines and their derivatives, have been known to interact with various biological targets due to their confirmed biological and pharmacological activities .
Mode of Action
It’s worth noting that pyrazolines and their derivatives have been reported to exhibit various biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Pathways
It has been reported that similar compounds can affect various cellular components negatively through the overexpression of reactive oxygen species (ros) and free radicals .
Result of Action
It has been reported that similar compounds can lead to dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms due to their effect on acetylcholinesterase (ache) activity .
Preparation Methods
Synthetic Routes: The synthesis of N-(3-(5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide can be achieved through several synthetic routes. Typically, the process begins with the formation of the benzo[e]pyrazolo[1,5-c][1,3]oxazine core, which is subsequently functionalized with p-tolyl and phenyl groups. Reagents such as methanesulfonyl chloride are used for sulfonamide formation.
Reaction Conditions: Critical reaction conditions include maintaining controlled temperatures and pH levels. Solvents like dichloromethane and catalysts such as base or acid catalysts are used to facilitate specific reaction steps. Purification techniques like recrystallization and chromatography ensure the product's high purity.
Industrial Production Methods: Industrial-scale production might involve automated continuous flow reactors to ensure precision and scalability. Optimization of reaction conditions for yield and purity is crucial, along with employing green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: N-(3-(5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide can undergo several reactions:
Oxidation and Reduction: : Commonly catalyzed by oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Substitution: : Nucleophilic substitution reactions, where nucleophiles replace functional groups.
Hydrolysis: : Conditions involving acidic or basic hydrolysis lead to cleavage of specific bonds.
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, alcohols, amines.
Solvents: Dichloromethane, ethanol, acetonitrile.
Major Products Formed: The major products depend on the type of reaction, typically resulting in derivatives with modified functional groups, leading to variations in their chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is utilized for studying reaction mechanisms, understanding electronic effects, and developing new synthetic methodologies.
Biology: In biology, it is investigated for its potential to interact with various biomolecules, influencing biochemical pathways and cellular functions.
Medicine: In medicine, its structural properties are explored for drug design, especially in developing compounds with anti-cancer, anti-inflammatory, or antimicrobial activities.
Industry: Industrial applications include its use as an intermediate in the synthesis of advanced materials, polymers, and specialized coatings.
Comparison with Similar Compounds
Comparison: This compound stands out due to its distinctive benzo[e]pyrazolo[1,5-c][1,3]oxazine core and its potential for diverse reactivity and biological activity. Compared to similar compounds, it may exhibit unique pharmacokinetics or pharmacodynamics properties.
Similar Compounds:N-(3-(5-(phenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide
N-(3-(5-(p-chlorophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide
N-(3-(5-(p-methoxyphenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenyl)methanesulfonamide
These similar compounds share structural motifs but differ in their substituent groups, leading to variations in their properties and applications. Each compound offers unique insights into the structure-activity relationship, essential for designing more effective and specific agents in various fields.
Properties
IUPAC Name |
N-[3-[5-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-2-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-16-10-12-17(13-11-16)24-27-22(20-8-3-4-9-23(20)30-24)15-21(25-27)18-6-5-7-19(14-18)26-31(2,28)29/h3-14,22,24,26H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTRNUUAOVLLAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC(=CC=C4)NS(=O)(=O)C)C5=CC=CC=C5O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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